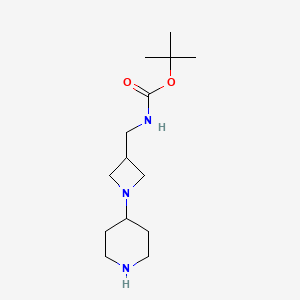
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Azetidine Ring: The azetidine ring is often formed through the cyclization of 3-chloro-1-propanamine or by the reduction of azetidinone derivatives.
Coupling Reaction: The piperidine and azetidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at various positions, such as the azetidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the azetidine ring.
Substitution Products: Substituted derivatives at the piperidine or azetidine rings.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Linkers: Employed as a rigid linker in the development of bifunctional molecules for targeted protein degradation.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules for various biological studies.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
Chemical Synthesis: Applied in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a linker in bifunctional molecules, facilitating the formation of ternary complexes that lead to targeted protein degradation. This process involves the recruitment of an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
- tert-Butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline
- tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
Uniqueness: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is unique due to the presence of both piperidine and azetidine rings, which provide distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research.
Properties
CAS No. |
883547-23-7 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-11-9-17(10-11)12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
WRHFSQCKHWPXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)


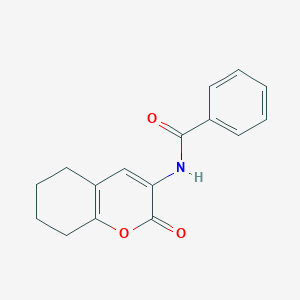
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
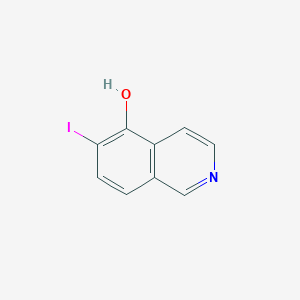
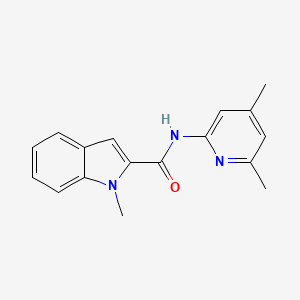


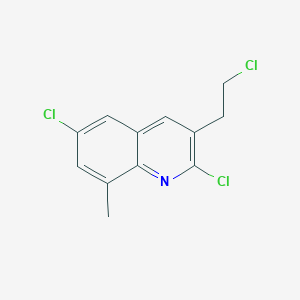
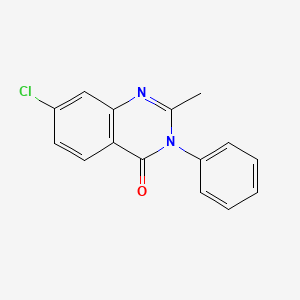
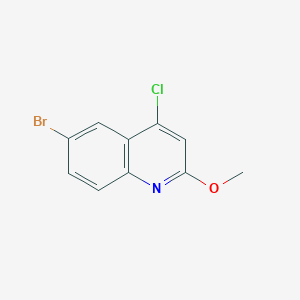

![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
